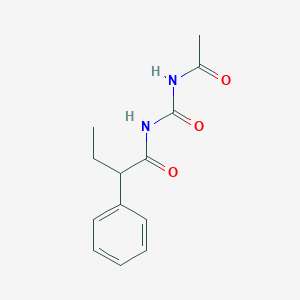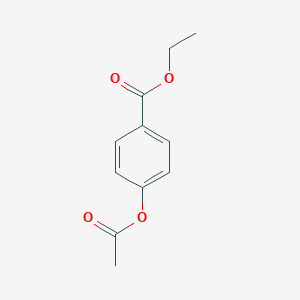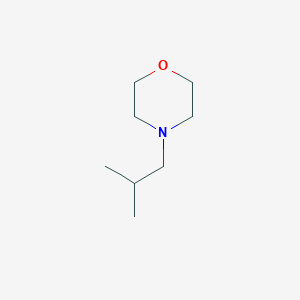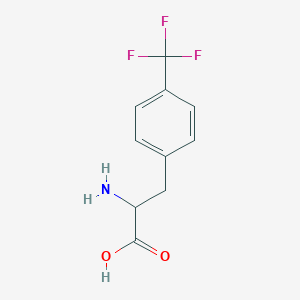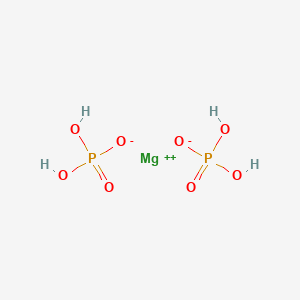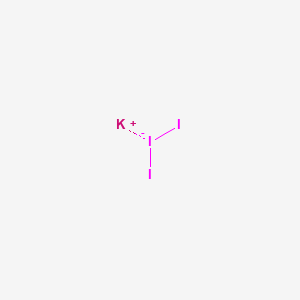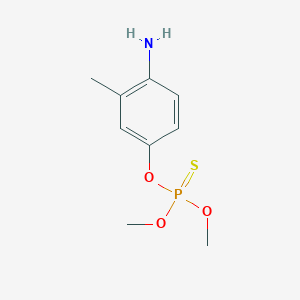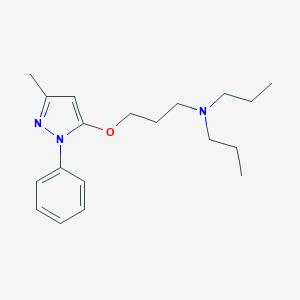
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
Mecanismo De Acción
The mechanism of action of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX enzymes, pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been found to reduce pain and fever. Additionally, it has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it can be characterized using various analytical techniques such as NMR spectroscopy and HPLC. However, it also has some limitations. It may exhibit toxicity or adverse effects in certain cell lines or animal models, and its effectiveness may vary depending on the disease or condition being studied.
Direcciones Futuras
There are several future directions for research on pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl-. One area of research could focus on the development of more potent and selective inhibitors of COX enzymes. Another area of research could explore the use of this compound in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for certain diseases.
Métodos De Síntesis
The synthesis of pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- involves the reaction of 3-(dipropylamino)propyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base such as sodium hydroxide. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
15150-37-5 |
|---|---|
Nombre del producto |
Pyrazole, 5-(3-(dipropylamino)propoxy)-3-methyl-1-phenyl- |
Fórmula molecular |
C19H29N3O |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
3-(5-methyl-2-phenylpyrazol-3-yl)oxy-N,N-dipropylpropan-1-amine |
InChI |
InChI=1S/C19H29N3O/c1-4-12-21(13-5-2)14-9-15-23-19-16-17(3)20-22(19)18-10-7-6-8-11-18/h6-8,10-11,16H,4-5,9,12-15H2,1-3H3 |
Clave InChI |
PWMDWKQYJHABFV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
SMILES canónico |
CCCN(CCC)CCCOC1=CC(=NN1C2=CC=CC=C2)C |
Otros números CAS |
15150-37-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



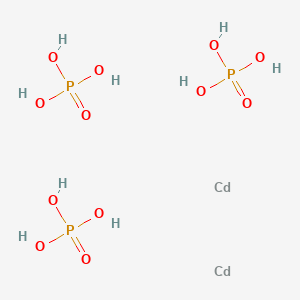

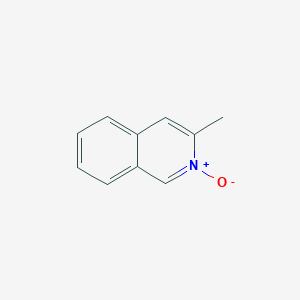
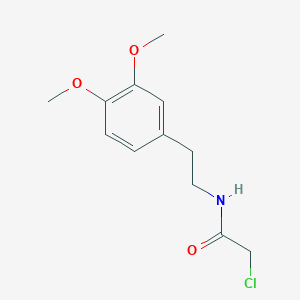
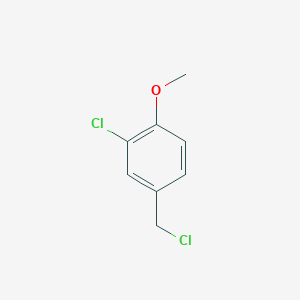
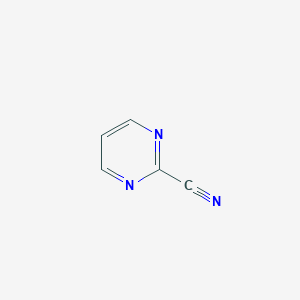
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
